Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate
Description
The compound "tert-butyl 2-cyanoethyl(cyclopropyl)carbamate" is a synthetic carbamate derivative featuring a tert-butyl carbamate group linked to a cyclopropane ring substituted with a 2-cyanoethyl moiety. These compounds are primarily utilized as intermediates in organic synthesis, particularly in pharmaceutical research for developing receptor agonists or enzyme inhibitors . For instance, tert-butyl carbamates with cyclopropyl groups are critical precursors in synthesizing selective serotonin 2C receptor agonists and anti-LSD1 agents .
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl N-(2-cyanoethyl)-N-cyclopropylcarbamate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-6,8H2,1-3H3 |
InChI Key |
ZARLKOYQVIKKNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC#N)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of tert-Butyl Carbamate with 2-Cyanoethyl Halides
One common approach involves reacting tert-butyl carbamate with 2-cyanoethyl halides (e.g., 2-cyanoethyl bromide or chloride) under nucleophilic substitution conditions. This reaction typically proceeds in an organic solvent such as tetrahydrofuran or dichloromethane, often in the presence of a base to neutralize the generated acid and drive the reaction forward.
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | tert-Butyl carbamate + 2-cyanoethyl halide | Organic solvent (THF or DCM), base (e.g., triethylamine), room temperature to mild heating |
| 2 | Stirring for several hours (e.g., 3–18 hours) | Reaction time affects yield; longer times improve conversion |
| 3 | Workup and purification | Extraction, silica gel column chromatography (eluent: hexane/ethyl acetate) |
This method yields tert-butyl 2-cyanoethyl(cyclopropyl)carbamate efficiently, with reaction monitoring possible via ESI-MS or TLC to ensure completion.
Synthesis Using 3-(Cyclopropylamino)propanenitrile and Di-tert-butyl Dicarbonate
An alternative method involves the carbamate formation by reacting 3-(cyclopropylamino)propanenitrile with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran. The reaction proceeds as follows:
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | 3-(Cyclopropylamino)propanenitrile + di-tert-butyl dicarbonate | Solvent: THF; base may be added to catalyze reaction |
| 2 | Stirring at room temperature or mild heating | Reaction monitored by TLC or NMR |
| 3 | Purification by column chromatography | Yields high-purity carbamate |
This route benefits from mild conditions and avoids the use of halides, potentially reducing side reactions and impurities.
Reaction Optimization and Yield Considerations
Optimization of the preparation of this compound involves:
- Choice of base: Triethylamine or other organic bases to neutralize acid byproducts.
- Solvent selection: THF or dichloromethane preferred for solubility and reaction control.
- Temperature control: Maintaining room temperature or slightly elevated temperatures (up to 40°C) to balance reaction rate and side reactions.
- Reaction time: Extended reaction times (up to 18 hours) improve yield and purity.
- Purification: Silica gel chromatography using hexane/ethyl acetate mixtures ensures removal of impurities.
Reported yields for similar carbamate syntheses range from moderate to high (50–90%), depending on reaction conditions and purification efficiency.
Summary Table of Preparation Methods
| Method | Starting Materials | Solvent | Base | Temperature | Reaction Time | Yield Range | Notes |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | tert-Butyl carbamate + 2-cyanoethyl halide | THF, DCM | Triethylamine | 20–40°C | 3–18 h | 60–85% | Common method, requires halide |
| Carbamate formation | 3-(Cyclopropylamino)propanenitrile + di-tert-butyl dicarbonate | THF | Optional base | Room temp | Several hours | 70–90% | Mild conditions, halide-free |
| Analogous carbamate syntheses | Amine + Boc2O | DCM | Triethylamine | 0–25°C | 3–18 h | 50–90% | Provides process insights |
Chemical Reactions Analysis
Carbamate Functional Group Reactivity
The tert-butyl carbamate moiety undergoes characteristic reactions, including hydrolysis and nucleophilic substitution:
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring participates in ring-opening reactions under catalytic or acidic conditions:
Cyanoethyl Group Transformations
The nitrile group exhibits reactivity in reduction and nucleophilic addition:
Comparative Reactivity with Structural Analogs
The compound’s unique combination of functional groups distinguishes it from related carbamates:
Scientific Research Applications
Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug development due to its ability to form stable carbamate linkages.
Material Science: It is used in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, leading to specific biological effects. The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key tert-butyl carbamate derivatives with structural similarities to tert-butyl 2-cyanoethyl(cyclopropyl)carbamate, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences:
The bromopyridinyl substituent in CAS 1257637-75-4 increases molecular weight and reactivity, making it suitable for cross-coupling reactions in drug synthesis . The hydroxymethyl group in CAS 1934483-16-5 adds polarity, improving solubility in polar solvents .
Synthetic Utility: Compounds like tert-butyl (1-cyanocyclopropyl)carbamate are optimized for safety in laboratory settings, with detailed hazard profiles . Brominated derivatives (e.g., CAS 1257637-75-4) serve as key intermediates in constructing complex heterocycles for anticancer or CNS-targeted therapies .
Biological Activity :
- Cyclopropyl-containing carbamates are frequently used in designing selective serotonin receptor agonists (e.g., compound 15b in ) due to their conformational rigidity .
- Anti-LSD1 activity is observed in tranylcypromine derivatives with tert-butyl carbamate groups, underscoring their role in epigenetic drug discovery .
Limitations and Notes
- Comparisons are based on structurally analogous tert-butyl carbamates.
- Data gaps (e.g., melting points, solubility) for some compounds highlight the need for further experimental characterization.
- Applications are inferred from related compounds’ roles in drug discovery and synthetic chemistry.
Biological Activity
Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 210.27 g/mol
- Functional Groups : The compound features a tert-butyl group, a cyanoethyl moiety, and a cyclopropyl group attached to a carbamate functional group.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes common synthetic pathways:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Reaction of tert-butyl carbamate with cyanoethyl halide. |
| 2 | Cyclopropanation | Introduction of the cyclopropyl group via cyclopropanation reactions. |
| 3 | Purification | Crystallization or chromatography to isolate the final product. |
These synthetic methods highlight the versatility in modifying the compound for specific applications in drug design.
Biological Activity
This compound has been evaluated for its interaction with various biological targets, leading to several notable findings:
- Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, enhancing its potential as a therapeutic agent.
- Binding Affinity : Research has focused on its binding affinity to various receptors and enzymes, suggesting potential applications in drug development.
- Antimicrobial Activity : Preliminary tests have shown that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential role in treating infections.
The mechanism of action for this compound involves:
- Target Interaction : The compound interacts with specific molecular targets, altering their activity and leading to various biological effects. This includes modulation of enzyme activity and receptor binding .
- Pharmacodynamics : Understanding the pharmacodynamics is crucial for determining therapeutic uses and optimizing drug design strategies.
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Inhibitory Effects on Enzymes : A study demonstrated that structurally similar compounds effectively inhibited enzyme activity in vitro, suggesting potential pathways for further research into this compound's effects .
- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial properties of derivatives of this compound, revealing promising results against Gram-positive bacteria.
- Drug Design Applications : Research has highlighted the use of this compound in designing prodrugs that enhance bioavailability and therapeutic efficacy through targeted delivery systems .
Q & A
Basic: What are the critical steps for synthesizing Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate with high purity?
Answer:
- Synthetic Routes : Begin with tert-butyl carbamate derivatives and introduce cyclopropyl and cyanoethyl groups via nucleophilic substitution or coupling reactions. Optimize solvent selection (e.g., DMF or THF) and reaction temperature (typically 0–60°C) to minimize side products .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of cyclopropylamine) to account for volatility or reactivity losses .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : Use H and C NMR to confirm the carbamate backbone (δ ~155 ppm for carbonyl) and cyclopropyl protons (δ 0.5–1.5 ppm). F NMR (if applicable) verifies fluorinated analogs .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode, [M+Na] ion) and detects fragmentation patterns .
- IR Spectroscopy : Identify carbamate C=O stretching (~1700 cm) and nitrile C≡N (~2250 cm) .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound?
Answer:
- Factorial Design : Test variables (temperature, catalyst loading, solvent polarity) in a 2 factorial setup to identify significant factors affecting yield .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., Arrhenius kinetics for temperature dependence) to predict optimal conditions .
- Case Study : A study using DoE reduced required experiments by 40% while achieving >90% yield for analogous carbamates .
Advanced: How to resolve discrepancies in reported synthetic yields across studies?
Answer:
- Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, calibrated equipment) to isolate variables .
- Analytical Validation : Compare purity metrics (HPLC, NMR) to rule out impurities skewing yield calculations .
- Statistical Analysis : Apply t-tests or ANOVA to assess significance of differences in reaction parameters (e.g., solvent purity, reagent grade) .
Advanced: What computational methods can elucidate reaction mechanisms involving this compound?
Answer:
- Density Functional Theory (DFT) : Simulate transition states for cyclopropane ring formation or carbamate hydrolysis. Use Gaussian or ORCA software with B3LYP/6-31G* basis sets .
- Molecular Dynamics (MD) : Model solvation effects (e.g., THF vs. DMF) on reaction kinetics .
- Case Study : DFT studies on tert-butyl carbamates revealed steric effects from the cyclopropyl group slowing hydrolysis by 30% compared to linear analogs .
Stability Assessment: How to evaluate the compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (T) under nitrogen atmosphere .
- Light Sensitivity : Use UV-Vis spectroscopy to assess photodegradation (λ = 254 nm) .
Application in Drug Discovery: How do functional groups influence reactivity?
Answer:
- Cyanoethyl Group : Enhances electrophilicity for nucleophilic substitutions; stabilizes intermediates via resonance .
- Cyclopropyl Ring : Imparts conformational rigidity, potentially improving target binding selectivity. Test via SAR studies on analogous compounds .
Troubleshooting Low-Yield Synthesis: What methodologies address by-products or impurities?
Answer:
- By-Product Identification : Use LC-MS to detect intermediates (e.g., tert-butyl carbamate hydrolysis products) .
- Quenching Optimization : Adjust quenching pH (e.g., neutral vs. acidic) to minimize unwanted side reactions .
- In Situ Monitoring : Employ ReactIR to track reaction progression and halt at optimal conversion .
Safety and Regulatory Compliance: What protocols ensure safe handling?
Answer:
- Engineering Controls : Use fume hoods for synthesis and glove boxes for hygroscopic intermediates .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and N95/P3 respirators during milling .
- Waste Disposal : Neutralize nitrile-containing waste with alkaline permanganate before disposal .
Interdisciplinary Approaches: How can chemical engineering principles enhance synthesis?
Answer:
- Reactor Design : Use continuous-flow reactors to improve heat transfer for exothermic cyclopropanation steps .
- Scale-Up Strategies : Apply dimensionless scaling (e.g., Reynolds number) to maintain mixing efficiency in batch reactors .
- Membrane Separation : Employ nanofiltration to recover unreacted tert-butyl precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
